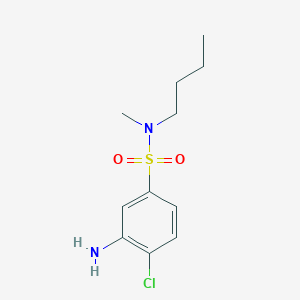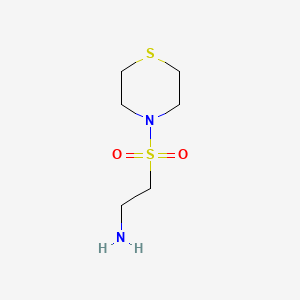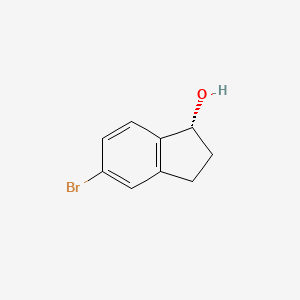
3-氨基-N-丁基-4-氯-N-甲基苯磺酰胺
描述
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C11H17ClN2O2S . It has a molecular weight of 276.78 .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .科学研究应用
抗肿瘤应用
对磺酰胺为重点的文库的研究已经确定了具有有效抗肿瘤活性的化合物。Owa 等人 (2002) 的研究表明,来自磺酰胺文库的化合物在基于细胞的抗肿瘤筛选试验中进行了评估,并被确定为有效的细胞周期抑制剂,其中一些化合物由于其抗有丝分裂剂特性和破坏微管蛋白聚合的能力而进入临床试验 Owa 等人,2002。
抗病毒研究
Brzozowski 和 Sa̧czewski (2007) 合成了一系列 N-(3-氨基-3,4-二氢-4-氧代嘧啶-2-基)-4-氯-2-巯基-5-甲基苯磺酰胺衍生物作为潜在的抗 HIV 药剂。他们的研究显示出有希望的抗 HIV-1 活性,突出了磺酰胺衍生物在病毒感染中作为治疗剂的潜力 Brzozowski 和 Sa̧czewski,2007。
用于癌症治疗的酶抑制
Żołnowska 等人 (2018) 研究了新型磺酰胺衍生物抑制人类碳酸酐酶同工酶的能力,这些同工酶与癌症进展有关。他们的研究结果表明,这些化合物对肿瘤相关的同工酶表现出显着的抑制活性,提示了癌症治疗的一个有希望的途径 Żołnowska 等人,2018。
分子机制研究
Whitfield 等人 (2003) 探索了使用三氟乙醇中的三氟乙酸促进嘧啶和嘌呤中的加成-消除反应。他们的研究证明了加速的 SNAr 取代反应,提供了对可用于设计新型治疗剂的分子机制的见解 Whitfield 等人,2003。
新型治疗剂的开发
Colinas (2013) 对新型脲基磺酰胺的研究探索了它们作为治疗转移性肿瘤的治疗剂的用途,为对经典化疗反应较差的癌症治疗提供了一种新方法 Colinas,2013。
属性
IUPAC Name |
3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBVMHWWHJUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)





![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)